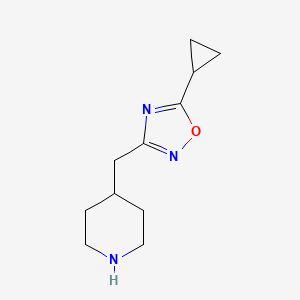

5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropyl group, a piperidin-4-ylmethyl moiety, and an oxadiazole ring, which contribute to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Attachment of the Piperidin-4-ylmethyl Moiety: The piperidin-4-ylmethyl group can be attached through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidin-4-ylmethyl nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, and sodium borohydride.

Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have identified derivatives of 5-cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole as potential agonists of human caseinolytic protease P (HsClpP), which plays a significant role in mitochondrial homeostasis and has implications in cancer treatment. Specifically, these compounds have been evaluated for their ability to induce apoptosis in hepatocellular carcinoma cells, suggesting a promising avenue for anticancer drug development .

Antibacterial and Antifungal Properties

Compounds containing the oxadiazole moiety are known for their broad-spectrum antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. These findings indicate that this compound could serve as a scaffold for developing new antimicrobial agents .

Pharmacological Insights

Anti-inflammatory Effects

Research has demonstrated that oxadiazole derivatives exhibit significant anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

Analgesic Activity

Some studies have reported that oxadiazole derivatives possess analgesic properties comparable to standard pain relief medications like Indomethacin. This highlights the potential of this compound in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological profiles of oxadiazole derivatives. The presence of the cyclopropyl group and piperidine moiety appears to enhance biological activity. Researchers are actively exploring modifications to improve efficacy and reduce toxicity .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-thiadiazole: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.

5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxazole: Features an oxazole ring instead of an oxadiazole ring.

Uniqueness

5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties

Activité Biologique

5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system is known for its broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Compounds containing this moiety have been extensively studied for their ability to interact with various biological targets. The structural diversity provided by substituents such as the cyclopropyl and piperidine groups enhances the pharmacological potential of these derivatives .

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Introduction of the Cyclopropyl Group : This can be accomplished via cyclopropanation reactions using suitable reagents.

- Attachment of the Piperidine Moiety : Piperidine can be introduced through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance:

- Cell Line Studies : This compound has shown cytotoxic effects against various cancer cell lines including A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) with IC50 values in the micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.67 |

| HCT116 | 0.80 |

| PC-3 | 0.87 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism underlying the anticancer activity of this compound is thought to involve:

- Inhibition of Key Enzymes : The compound may inhibit enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are critical in tumor growth and progression .

- Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Other Biological Activities

In addition to its anticancer effects, research has indicated that derivatives of 1,2,4-oxadiazoles can exhibit:

- Anti-inflammatory Properties : These compounds have been shown to reduce inflammation in various models by inhibiting pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

- Hepatocellular Carcinoma (HCC) : A study demonstrated that oxadiazole derivatives can act as agonists for human caseinolytic protease P (HsClpP), showing potential in treating HCC by promoting mitochondrial homeostasis .

- Neurodegenerative Disorders : Some derivatives have shown promise in modulating neurodegenerative pathways through interaction with metabotropic glutamate receptors .

Propriétés

IUPAC Name |

5-cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-9(1)11-13-10(14-15-11)7-8-3-5-12-6-4-8/h8-9,12H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIFMMUOUPXZOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)CC3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.